molecular formula C14H15FN4O B2999090 N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326898-49-0

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2999090
CAS No.: 1326898-49-0
M. Wt: 274.299
InChI Key: XHHBGWUBVMRHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Molecular Formula: C14H15FN4O) is a chemical compound of significant interest in medicinal chemistry and drug discovery research . It belongs to the 1,2,3-triazole-4-carboxamide class of heterocyclic compounds, a scaffold widely investigated for its multifaceted biological potential . This motif is of great interest in drug discovery, particularly in anticancer and antimicrobial research . Several libraries of 1,2,3-triazole-4-carboxamides have been developed and screened for biological activity, with some analogs showing high affinity at nanomolar concentrations towards molecular targets like Hsp90, which is associated with cell proliferation inhibition . Furthermore, compounds with the 1,2,3-triazolyl-4-carboxamide motif have been explored as inhibitors of key signaling pathways, such as the Wnt/β-catenin pathway, and have demonstrated fungicidal and antiviral activities . The incorporation of a cyclopropyl substituent, as seen in this compound, is a strategic feature in lead-oriented synthesis; it increases the fraction of sp3-carbon atoms, which can improve physicochemical properties, while its conformational restriction and minimal steric volume among C3-alkyl substituents are advantageous for molecular interactions . The synthetic route to such 1H-1,2,3-triazole-4-carboxamides often involves a convenient two-step process, typically featuring a Dimroth reaction of organic azides with β-ketoesters, followed by amidation of the resulting carboxylic acid intermediate . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive data on the biological activity and handling of this compound.

Properties

IUPAC Name

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-8-11(15)4-3-5-12(8)19-9(2)13(17-18-19)14(20)16-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHBGWUBVMRHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, recognized for its diverse biological activities. The compound features a cyclopropyl group and a fluorinated aromatic moiety, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₇FN₄O
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 1326919-60-1

The presence of the carboxamide functional group enhances solubility and biological activity, making it a candidate for medicinal chemistry applications.

Structural Features

FeatureDescription
Cyclopropyl GroupEnhances binding affinity to biological targets
Fluorinated Aromatic MoietyImproves metabolic stability and bioactivity
Carboxamide GroupIncreases solubility and bioavailability

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits a broad spectrum of biological activities attributed to its structural features. In silico studies suggest that the compound interacts favorably with various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking simulations indicate stable interactions with key proteins, which may enhance its therapeutic efficacy.

Antimicrobial Activity

Compounds containing the triazole moiety have been reported to exhibit significant antimicrobial properties. N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting bacterial growth in vitro.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)0.65
HCT-116 (Colon Cancer)2.41
U-937 (Leukemia)0.48

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, indicating its potential as a therapeutic agent in oncology.

Study 1: Anticancer Activity Evaluation

In a recent study published in MDPI, N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide was evaluated for its anticancer activity against MCF-7 and HCT-116 cell lines. The findings indicated that the compound exhibited significant cytotoxicity with IC₅₀ values of 0.65 µM and 2.41 µM respectively. The mechanism of action was linked to apoptosis induction via increased caspase activity .

Study 2: Molecular Docking Studies

Molecular docking studies conducted on this compound revealed strong hydrophobic interactions with the active sites of key enzymes involved in cancer metabolism. The results suggest that modifications to the structural components could enhance binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The compound belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide family. Key structural analogs include:

Compound Name Triazole Substituent Amide Substituent Key Properties/Activities References
Target Compound 3-Fluoro-2-methylphenyl Cyclopropyl Undisclosed (structural focus) -
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Anticancer activity (in vitro)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-Chlorophenyl (S)-Hydroxy-3-phenylpropan-2-yl Structural rigidity due to intramolecular H-bonding
FTIDC (mGlu1 NAM) 2-Fluoropyridin-3-yl Isoindol-1-one Antipsychotic activity in animal models
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) 4-Fluorophenyl (triazole) Thiazole-linked pyrazole COX-1/COX-2 inhibition

Crystallographic and Conformational Differences

  • Crystal Packing : Compounds 4 and 5 () exhibit isostructural triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. The target compound’s bulkier 3-fluoro-2-methylphenyl group may disrupt this packing, unlike the simpler 4-fluorophenyl in Compound 5 .
  • Molecular Planarity : Analogs like ZIPSEY (CCDC: ZIPSEY) show near-planar triazole-carboxamide cores stabilized by intramolecular hydrogen bonds (N–H···O), whereas the target compound’s cyclopropyl group may introduce torsional strain, altering planarity .

Key Research Findings and Implications

  • Substituent Effects : Fluorine and cyclopropyl groups improve metabolic stability and target engagement, as seen in mGlu1 NAMs (FTIDC, CFMTI) .
  • Structural Flexibility : Bulky aryl groups (e.g., 3-fluoro-2-methylphenyl) may reduce crystallinity compared to para-substituted analogs, complicating formulation .

Data Tables

Table 1: Structural Comparison of Selected Analogs

Property Target Compound Compound 5 () ZIPSEY ()
Molecular Formula C₁₅H₁₆FN₄O C₂₆H₁₈F₃N₅S C₁₉H₁₈ClN₄O₂
Space Group Not reported P̄1 P2₁2₁2₁
Biological Activity Under investigation COX-2 inhibition Anticancer (in vitro)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions involving triazole precursors and functionalized aryl halides. For example, a general procedure involves coupling 1,2,3-triazole-4-carboxylic acid derivatives with cyclopropylamine under anhydrous conditions in dimethylformamide (DMF) with potassium carbonate as a base . Reaction optimization studies suggest that temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly affect yields (60–85%). Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. How can structural elucidation be performed to confirm the regiochemistry of the triazole ring?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^13C-NMR, is critical. For triazole derivatives, the chemical shift of the C-4 carbonyl carbon (δ ~160–165 ppm) and coupling patterns of adjacent protons (e.g., J = 2–4 Hz for meta-fluorine coupling) confirm regiochemistry . X-ray crystallography may further resolve ambiguities, as seen in analogous triazole-carboxamide structures .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they impact in vitro assays?

  • Methodological Answer : The compound’s low water solubility (<0.1 mg/mL at 25°C) necessitates the use of co-solvents (e.g., DMSO ≤1% v/v) in biological assays. Calculated logP values (~3.2 via PubChem algorithms) indicate moderate lipophilicity, which may influence membrane permeability . Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrin derivatives are recommended to enhance solubility for cell-based studies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding affinity to target enzymes?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps), which correlate with interactions in enzyme active sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cytochrome P450 isoforms or kinase domains can validate hypothesized binding modes. For example, fluorophenyl groups may engage in halogen bonding with Thr-124 in CYP3A4 .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across different assay platforms?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., fluorometric vs. radiometric assays) may arise from assay interference (e.g., fluorescence quenching by the triazole ring). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays) is advised. Normalization to control compounds with known inhibition profiles (e.g., ketoconazole for CYP3A4) reduces platform-specific biases .

Q. How can in vivo pharmacokinetic studies be designed to address the compound’s metabolic instability?

  • Methodological Answer : Radiolabeled (e.g., 14C^{14}C) versions of the compound enable mass balance studies in rodent models. LC-MS/MS quantifies metabolites in plasma and excreta, identifying major degradation pathways (e.g., oxidative defluorination or triazole ring cleavage). Co-administration with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) can isolate enzymatic vs. non-enzymatic degradation routes .

Contradictions and Future Directions

  • Contradiction : While computational models predict high CYP3A4 affinity, in vitro assays show weak inhibition. This may reflect differences between recombinant enzymes and human liver microsomes .
  • Future Research :
    • Develop derivatives with polar substituents (e.g., hydroxyl groups) to improve solubility without compromising target affinity .
    • Investigate off-target effects via proteome-wide profiling (e.g., affinity-based protein profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.